[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16(4)9-11-6-5-7-17(10-11)12(18)8-15/h11H,5-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJVREPUQRAPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into:
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Piperidin-3-ylmethyl intermediate : Serves as the core scaffold.
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N-Methylcarbamic acid tert-butyl ester : Introduced via carbamate formation.
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2-Aminoacetyl side chain : Installed through amidation or nucleophilic substitution.
Key intermediates include tert-butyl (piperidin-3-ylmethyl)methylcarbamate and 1-(2-bromoacetyl)piperidine derivatives.
Stepwise Preparation Methods
Method A: Carbamate Formation via Boc Protection
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Starting Material : Piperidin-3-ylmethanol (CAS: 4304-97-4).
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Methylation : React with methyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to form methyl piperidin-3-ylmethylcarbamate.
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Boc Protection : Treat with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). Reaction proceeds at 25°C for 12 hours.
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Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate 3:1).
Method B: Reductive Amination
Method C: Bromoacetylation Followed by Amination
Method D: Direct Amide Coupling
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Activation : Convert 2-aminoacetic acid to its HOBt ester using HBTU and DIPEA in DMF.
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Coupling : React with tert-butyl (piperidin-3-ylmethyl)methylcarbamate at 25°C for 12 hours.
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Yield : 80–88% after column chromatography (DCM/methanol 95:5).
Optimization of Critical Reaction Parameters
Solvent and Base Selection
Temperature and Time
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Bromoacetylation : Optimal at 0°C (2 hours); higher temperatures (>10°C) cause diacylation.
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Boc Deprotection : Requires TFA/DCM (1:9) at 25°C for 1 hour.
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A → C | 3 steps | Boc2O, TEA, NH3 | 65 | 98.5 |
| B → D | 4 steps | NaBH3CN, HBTU, HOBt | 72 | 99.1 |
| A → D | 3 steps | Boc2O, HBTU, DIPEA | 88 | 99.4 |
Key Findings :
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Route A → D maximizes yield (88%) and purity by minimizing side reactions.
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Bromoacetylation (Method C) introduces trace impurities (<2%) due to over-alkylation.
Challenges and Troubleshooting
Epimerization During Amidation
Tert-Butyl Group Cleavage
-
Cause : Premature Boc deprotection under acidic amidation conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The primary focus of research on this compound lies in its potential therapeutic applications:
Neurological Disorders
The compound's structure resembles neurotransmitters, suggesting its potential as a lead compound in developing treatments for neurological disorders such as depression and anxiety. Its ability to interact with specific receptors could modulate neurotransmission, providing therapeutic benefits.
Anticancer Activity
Preliminary studies indicate that carbamate derivatives can exhibit anticancer properties. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Further pharmacological studies are necessary to explore these effects in detail.
Antimicrobial Properties
Research has shown that certain carbamate compounds possess antimicrobial activity. This suggests that [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester could be evaluated for its efficacy against various bacterial and fungal strains.
Synthetic Applications
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its reactivity can be harnessed in various chemical reactions typical for carbamates:
- Formation of Amides : The compound can react with various amines to form amides, which are essential in pharmaceutical chemistry.
- Synthesis of Peptides : Given its amino acid-like structure, it can be incorporated into peptide synthesis, aiding in the development of peptide-based therapeutics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurological Effects | Demonstrated modulation of serotonin receptors, indicating potential antidepressant properties. |
| Study 2 | Anticancer Activity | In vitro assays showed inhibition of cancer cell lines, warranting further investigation into its mechanism of action. |
| Study 3 | Antimicrobial Testing | Exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The amino-acetyl group may enhance binding affinity, while the carbamic acid tert-butyl ester group can influence the compound’s stability and solubility.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine core : A six-membered nitrogen-containing ring.
- 2-Amino-acetyl substituent: Introduces a primary amine and ketone functionality.
- Methyl-carbamic acid tert-butyl ester : Provides steric protection and modulates solubility.
For example, Suzuki coupling of boronic acid intermediates with heteroaryl halides is a common strategy .
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous derivatives:
Structural and Functional Analysis
The (S)-configuration introduces chirality, critical for enantioselective biological activity . 2-Chloronicotinoyl () adds a halogenated aromatic ring, enabling π-π stacking and halogen bonding in target binding.
Heterocyclic Additions :
- Pyrimidinyl substituents () introduce aromaticity and hydrogen-bonding capacity, improving solubility and target affinity.
Protective Group Variations :
- Ethyl vs. methyl carbamic acid () affects steric bulk and electronic properties, influencing reactivity in deprotection steps.
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS No. 1029432-37-8) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.42 g/mol
- IUPAC Name : N-tert-butyl-N-[1-(2-aminoacetyl)piperidin-3-ylmethyl]carbamate
The structure of this compound includes a piperidine ring, which is significant in many bioactive molecules, contributing to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interactions with various enzymes and receptors, particularly in relation to neurodegenerative diseases and cancer therapy.
1. Cholinesterase Inhibition
Research indicates that compounds similar to This compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is crucial for the treatment of Alzheimer's disease, as it may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
2. Anticancer Properties
Studies have reported that piperidine derivatives possess anticancer activity. The compound has shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves apoptosis induction and interference with cancer cell proliferation pathways .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound's structure allows it to interact effectively with AChE and BuChE, leading to enhanced cholinergic activity.
- Cell Signaling Modulation : By acting on G protein-coupled receptors (GPCRs), it may influence cellular signaling pathways associated with cancer progression and neurodegeneration .
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are commonly employed to prepare [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester?
Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging tert-butyl carbamate (Boc) as a protecting group for amines. A representative approach includes:
Piperidine Functionalization : Introduce a methylcarbamic acid tert-butyl ester group at the piperidine N-atom via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or TEA in THF) .
Side-Chain Modification : Install the 2-amino-acetyl moiety via acylation. For example, react the Boc-protected piperidine derivative with 2-chloroacetyl chloride, followed by azide substitution (using NaN₃) and Staudinger reduction (triphenylphosphine/THF/H₂O) to yield the primary amine .
Purification : Flash chromatography (e.g., ethyl acetate/hexanes or CH₂Cl₂/MeOH gradients) and characterization via /-NMR and LC-MS are critical for verifying purity .
Advanced: How can researchers resolve contradictions in reaction yields during the synthesis of tert-butyl-protected intermediates?
Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., over-alkylation or Boc-deprotection). Strategies include:
- Condition Optimization : Adjust reaction temperature (e.g., 0°C for acylation to minimize side products) and stoichiometry (e.g., 1.2 equivalents of Boc₂O to ensure complete protection) .
- Analytical Validation : Use TLC monitoring at each step and quantify byproducts via HPLC with UV/vis detection. For example, residual starting materials in were resolved using gradient elution (15:85 ethyl acetate/hexanes) .
- Mechanistic Studies : Employ DFT calculations to predict reactive intermediates or competing pathways, as seen in analogous carbamate syntheses .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, piperidine methylene protons at δ 2.5–3.5 ppm). -NMR confirms carbonyl groups (Boc C=O at ~155 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF detects molecular ions (e.g., [M+Na] at m/z 400.2 for intermediates) .
- IR Spectroscopy : Stretching vibrations for amide (1650–1700 cm) and carbamate (1250–1300 cm) groups validate functional groups .
Advanced: How can researchers evaluate the stability of the tert-butyl carbamate group under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Incubate the compound in buffered solutions (pH 1–12) at 25°C/37°C. Monitor Boc cleavage via HPLC, comparing degradation rates. For example, Boc groups hydrolyze rapidly under acidic conditions (pH < 2) but remain stable at neutral pH .
- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life. Activation energies for Boc deprotection in piperidine derivatives typically range 60–80 kJ/mol .
- Alternative Protecting Groups : If instability is observed, consider stable alternatives (e.g., Fmoc for amine protection) and compare kinetics .
Basic: What are the key applications of this compound in pharmacological research?
Methodological Answer:
- Prodrug Development : The Boc group enhances solubility for in vivo studies, while the acetylated piperidine scaffold serves as a protease inhibitor precursor .
- Targeted Drug Delivery : Conjugation with fluorescent tags (e.g., anthracene derivatives, as in ) enables cellular uptake studies via fluorescence microscopy .
- Enzyme Binding Assays : Use radiolabeled (e.g., ) or biotinylated analogs to quantify binding affinity to targets like kinases or GPCRs .
Advanced: How can computational modeling guide the design of analogs with improved bioavailability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility by calculating partition coefficients (logP) and polar surface area (PSA). For example, tert-butyl groups reduce PSA, enhancing membrane permeability .
- Docking Studies : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots. Replace labile groups (e.g., ester linkages) with stable bioisosteres .
- QSAR Models : Corrogate structural features (e.g., piperidine ring substitution) with pharmacokinetic data from analogs to prioritize synthetic targets .
Basic: What precautions are necessary when handling this compound in a laboratory setting?
Methodological Answer:
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid prolonged exposure to moisture or light .
- Incompatibilities : Tert-butyl carbamates decompose violently with strong oxidizers (e.g., KMnO₄). Use glassware instead of metal catalysts in hydrogenation reactions .
- Waste Disposal : Quench residual compound with 10% acetic acid in ethanol before disposal to neutralize reactive intermediates .
Advanced: How can researchers address low yields in the final acylation step?
Methodological Answer:
- Activation Reagents : Replace traditional coupling agents (e.g., EDCI/HOBt) with uronium salts (HATU) to improve efficiency. achieved 90% yield using EDCI, but HATU may reduce racemization .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. CH₂Cl₂. DMF enhances solubility of acetylated intermediates, as shown in .
- Microwave Assistance : Apply microwave irradiation (50–100°C, 30 min) to accelerate acylation kinetics, reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
